molecular formula C14H15BrN2O2 B2563012 tert-butyl 2-(4-bromophenyl)-1H-imidazole-1-carboxylate CAS No. 176961-27-6

tert-butyl 2-(4-bromophenyl)-1H-imidazole-1-carboxylate

Cat. No.: B2563012
CAS No.: 176961-27-6
M. Wt: 323.19
InChI Key: HVXAVAYCHCHGSS-UHFFFAOYSA-N
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Description

tert-Butyl 2-(4-bromophenyl)-1H-imidazole-1-carboxylate: is a chemical compound that features a tert-butyl ester group, a bromophenyl group, and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(4-bromophenyl)-1H-imidazole-1-carboxylate typically involves the use of Suzuki-Miyaura coupling reactions. This method is widely applied in organic synthesis for forming carbon-carbon bonds. The reaction conditions often include a palladium catalyst, a boron reagent, and a base in an appropriate solvent .

Industrial Production Methods: Industrial production methods for this compound may involve the use of continuous flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-(4-bromophenyl)-1H-imidazole-1-carboxylate can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The imidazole ring can participate in redox reactions under appropriate conditions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazole derivatives.

Mechanism of Action

The mechanism by which tert-butyl 2-(4-bromophenyl)-1H-imidazole-1-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions and participate in hydrogen bonding, influencing the compound’s reactivity and binding properties .

Comparison with Similar Compounds

  • tert-Butyl (4-bromophenyl)carbamate
  • tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
  • tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate

Properties

IUPAC Name

tert-butyl 2-(4-bromophenyl)imidazole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN2O2/c1-14(2,3)19-13(18)17-9-8-16-12(17)10-4-6-11(15)7-5-10/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVXAVAYCHCHGSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CN=C1C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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